![molecular formula C19H16ClFN2O3 B2490509 6-氯-4-[1-(4-氟苯基)乙基氨基]-2-氧代-1H-喹啉-3-羧酸甲酯 CAS No. 1251597-17-7](/img/no-structure.png)

6-氯-4-[1-(4-氟苯基)乙基氨基]-2-氧代-1H-喹啉-3-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

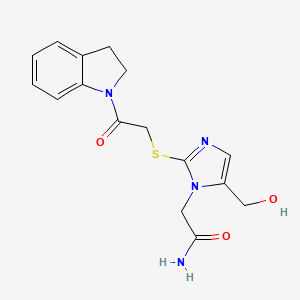

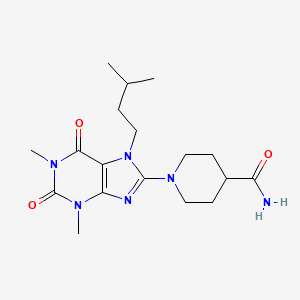

Quinoline derivatives are synthesized through various methods, including the practical synthesis of related compounds, as illustrated by Matsuoka et al. (1997), who developed a method for synthesizing ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, highlighting crucial steps like chlorination and intramolecular cyclization (Matsuoka et al., 1997).

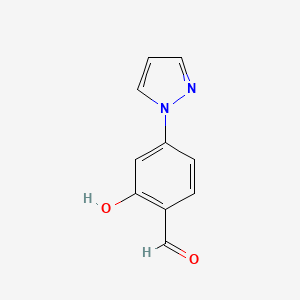

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline core, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. Advanced structural analysis techniques, including X-ray crystallography, are often employed to elucidate the detailed molecular structure of such compounds, providing insights into their chemical behavior and potential applications.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their complex chemical properties. Studies, such as those on the synthesis of ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, reveal the compound's potential as dyes for liquid crystal displays, indicating a wide range of chemical reactivity and applicability in different domains (Bojinov & Grabchev, 2003).

科学研究应用

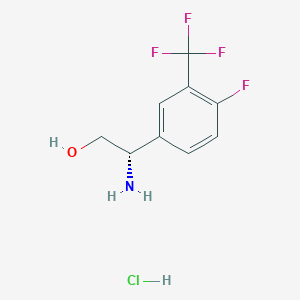

- 6-氯-4-[1-(4-氟苯基)乙基氨基]-2-氧代-1H-喹啉-3-羧酸甲酯已显示出作为抗癌剂的潜力。研究人员已调查其对癌细胞系的效应,特别是抑制肿瘤生长和诱导细胞凋亡。 进一步研究探讨其作用机制和潜在的临床应用 .

- 该化合物对某些细菌菌株表现出抗菌活性。 研究重点是其对耐药细菌的功效,使其成为新型抗生素的潜在候选药物 .

- 研究人员已探索6-氯-4-[1-(4-氟苯基)乙基氨基]-2-氧代-1H-喹啉-3-羧酸甲酯的抗炎特性。 它可以调节炎症通路,使其与类风湿性关节炎和炎症性肠病等疾病相关 .

- 该化合物已被研究其钙通道阻断作用。 这些特性可能与心血管研究有关,特别是用于管理高血压和心律失常 .

- 初步调查表明,该化合物可能具有镇痛特性。 研究人员已探索其对疼痛通路的效应,这可能导致新的疼痛管理策略 .

- 利什曼病是由原生动物寄生虫引起的被忽视的热带病。 6-氯-4-[1-(4-氟苯基)乙基氨基]-2-氧代-1H-喹啉-3-羧酸甲酯已被评估其抗利什曼原虫作用,可能提供新的治疗方案 .

抗癌活性

抗菌特性

抗炎作用

钙通道拮抗作用

镇痛潜力

抗利什曼原虫活性

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-fluoroacetophenone", "ethylamine", "2-chloro-3-nitrobenzoic acid", "methylamine", "2-amino-4-chloro-6-methoxyquinoline" ], "Reaction": [ "Step 1: Synthesis of 4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylic acid by reacting 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine, which is then reacted with 2-amino-4-chloro-6-methoxyquinoline to form the intermediate compound.", "Step 2: Reduction of 2-chloro-3-nitrobenzoic acid to 2-chloro-3-aminobenzoic acid using a reducing agent such as sodium dithionite.", "Step 3: Synthesis of methyl 2-chloro-3-aminobenzoate by reacting 2-chloro-3-aminobenzoic acid with methylamine.", "Step 4: Synthesis of methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate by coupling the intermediate compounds obtained in steps 1 and 3 using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP)." ] } | |

CAS 编号 |

1251597-17-7 |

分子式 |

C19H16ClFN2O3 |

分子量 |

374.8 |

IUPAC 名称 |

methyl 6-chloro-4-[1-(4-fluorophenyl)ethylamino]-2-oxo-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C19H16ClFN2O3/c1-10(11-3-6-13(21)7-4-11)22-17-14-9-12(20)5-8-15(14)23-18(24)16(17)19(25)26-2/h3-10H,1-2H3,(H2,22,23,24) |

InChI 键 |

KOAJCCCPDPXHMX-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=C(C=C1)F)NC2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

![rac-(3aR,8aR)-octahydro-2H-cyclohepta[b]furan-3a-carboxylic acid](/img/structure/B2490437.png)

![(E)-2,6-dimethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2490441.png)

![(E)-3-(benzylsulfonyl)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2490442.png)

![Tert-butyl N-[(1-benzyl-6-fluoro-3,4-dihydro-2H-quinolin-3-yl)methyl]carbamate](/img/structure/B2490446.png)

![3-[(4-Nitrophenyl)amino]propan-1-ol](/img/structure/B2490447.png)

![3-amino-N-(4-methyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490449.png)